molecular formula C12H11F2N3O B7546080 N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide

N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide

Cat. No. B7546080
M. Wt: 251.23 g/mol
InChI Key: YHTBDRPQSPCIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide (DFPC) is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. DFPC belongs to the class of pyrazole carboxamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant activities, which may be useful in the treatment of inflammatory diseases such as arthritis and cardiovascular disease. N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide has also been shown to have antitumor activity and may be useful in the treatment of cancer. In addition, N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide has also been extensively studied and has a well-established safety profile. However, one limitation of N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several future directions for research on N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide. One area of research is the development of novel derivatives of N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide with improved potency and selectivity. Another area of research is the investigation of the potential use of N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide and its potential applications in other areas of research, such as cardiovascular disease and cancer.

Synthesis Methods

N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 3,4-difluoroaniline with 1,5-dimethylpyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O/c1-7-9(6-15-17(7)2)12(18)16-8-3-4-10(13)11(14)5-8/h3-6H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTBDRPQSPCIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-1,5-dimethylpyrazole-4-carboxamide

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